molecular formula C12H16Cl2N2O B7355723 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole

3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole

Cat. No. B7355723
M. Wt: 275.17 g/mol
InChI Key: RSPRWFBCJATXSX-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both an oxazole and a pyrrolidine ring. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole is not fully understood. However, it has been shown to interact with various proteins in the body, including enzymes and receptors. It is believed that the compound may act as an inhibitor of certain enzymes, leading to its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in treating diseases such as arthritis. The compound has also been shown to have antioxidant properties, which could potentially help to prevent or treat oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole in lab experiments is its unique structure, which allows it to interact with various proteins in the body. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are many potential future directions for research on 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole. One direction could be to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction could be to study its potential use in cancer treatment, as it has been found to have anticancer properties. Additionally, more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole has been achieved using different methods. One of the most common methods involves the reaction of 2-(2,2-dichlorocyclopropyl)ethylamine with 2-bromoacetyl-5-methylfuran. The reaction is carried out under reflux conditions in the presence of a catalyst such as cesium carbonate. The resulting product is then treated with oxalyl chloride and then with hydroxylamine hydrochloride to obtain the final product.

Scientific Research Applications

The unique properties of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole have made it a popular compound for scientific research. It has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to have potential therapeutic properties for treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c13-12(14)8-9(12)3-6-16-5-1-2-11(16)10-4-7-17-15-10/h4,7,9,11H,1-3,5-6,8H2/t9?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRWFBCJATXSX-HCCKASOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC2CC2(Cl)Cl)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CCC2CC2(Cl)Cl)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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